ethyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}-4-phenylthiophene-3-carboxylate
Description
ethyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely used in medicinal chemistry due to their biological activities
Properties
Molecular Formula |
C20H25N3O2S2 |
|---|---|
Molecular Weight |
403.6 g/mol |
IUPAC Name |
ethyl 5-methyl-2-[(4-methylpiperazine-1-carbothioyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H25N3O2S2/c1-4-25-19(24)17-16(15-8-6-5-7-9-15)14(2)27-18(17)21-20(26)23-12-10-22(3)11-13-23/h5-9H,4,10-13H2,1-3H3,(H,21,26) |
InChI Key |
PSZBMABCBLQDMS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=S)N3CCN(CC3)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C)NC(=S)N3CCN(CC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}-4-phenylthiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur under acidic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and aluminum chloride as a catalyst.
Attachment of the Piperazine Moiety: The piperazine moiety is introduced through a nucleophilic substitution reaction involving 4-methylpiperazine and a suitable leaving group.
Formation of the Carbothioyl Group: The carbothioyl group can be introduced by reacting the piperazine derivative with carbon disulfide and an alkylating agent.
Esterification: The final step involves esterification to form the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
ethyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form corresponding alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, bromine, aluminum chloride
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
ethyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- ethyl 5-methyl-2-{[(4-methylpiperazin-1-yl)carbonothioyl]amino}-4-phenylthiophene-3-carboxylate
- Ethyl 5-methyl-2-[(4-ethylpiperazine-1-carbothioyl)amino]-4-phenylthiophene-3-carboxylate
- Ethyl 5-methyl-2-[(4-methylpiperazine-1-carbothioyl)amino]-4-(4-chlorophenyl)thiophene-3-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperazine moiety enhances its potential for receptor binding, while the thiophene ring contributes to its electronic properties. This combination makes it a valuable compound for various scientific and industrial applications.
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